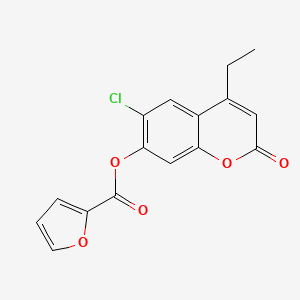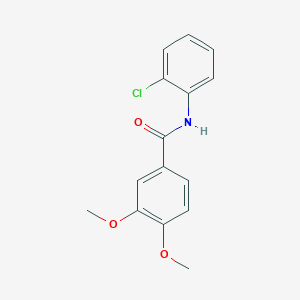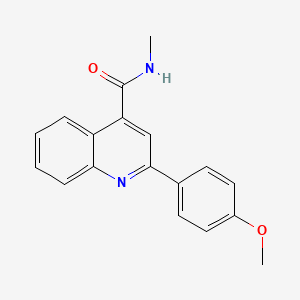![molecular formula C14H19NO3S B5807852 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine, also known as EMMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins. 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of pharmacological effects. However, there are also limitations to its use. 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine in humans.
将来の方向性
There are several future directions for research on 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine. One area of interest is the potential use of 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine in this context. Additionally, there is potential for 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine to be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the safety and efficacy of 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine in humans, and to determine its potential use in other areas of medicine.
合成法
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methoxyphenyl isothiocyanate with morpholine. The resulting product is then purified through recrystallization. This method has been successfully used to produce 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine with high purity and yield.
科学的研究の応用
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
特性
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-12-5-4-11(10-13(12)16-2)14(19)15-6-8-17-9-7-15/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCXGYMBJIWUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-methoxy-phenyl)-morpholin-4-yl-methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)


![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)

![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)